![molecular formula C12H9HgNO4 B130106 N-[p-(Acetylmercuric)phenyl]maleimide CAS No. 117259-61-7](/img/structure/B130106.png)

N-[p-(Acetylmercuric)phenyl]maleimide

Vue d'ensemble

Description

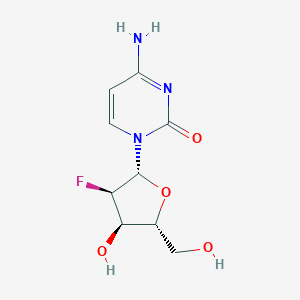

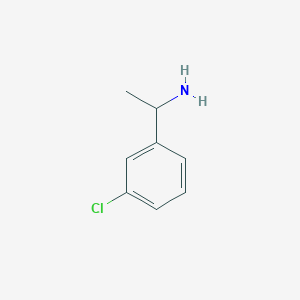

N-[p-(Acetylmercuric)phenyl]maleimide is a derivative of maleimide with a specific acetylmercuric group attached to the phenyl ring. While the provided papers do not directly discuss N-[p-(Acetylmercuric)phenyl]maleimide, they do provide insights into similar compounds, such as N-phenyl maleimide and its derivatives, which can be used to infer some aspects of the synthesis, structure, and properties of the target compound.

Synthesis Analysis

The synthesis of N-phenyl maleimide derivatives typically involves the reaction of aniline or its derivatives with maleic anhydride. For example, one study describes the synthesis of N-Phenyl Maleimide using ethyl acetate as a solvent, acetic anhydride as a dehydrating agent, and sodium acetate as a catalyst, achieving an 89% yield under optimized conditions . Another study reports a one-pot synthesis method using mixed acids as catalysts, achieving a high purity product with a yield above 93% . These methods could potentially be adapted for the synthesis of N-[p-(Acetylmercuric)phenyl]maleimide by incorporating the acetylmercuric group into the phenyl ring.

Molecular Structure Analysis

The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group and the substituents attached to the phenyl ring. The structure is typically confirmed using spectroscopic techniques such as FTIR, 1H-NMR, and 13C NMR . For N-[p-(Acetylmercuric)phenyl]maleimide, similar analytical techniques would be employed to confirm the presence of the acetylmercuric group and the overall molecular structure.

Chemical Reactions Analysis

Maleimide derivatives can undergo various chemical reactions, including radical polymerization and copolymerization with other monomers such as styrene . The reactivity ratios of the monomers can be determined using methods like the Kelen-Tudos and Fineman-Ross graphical methods . The chemical modification of maleimide polymers can also be achieved by reacting with other compounds, such as p-amino-azobenzene or metal acetates . These reactions could be relevant for further functionalization of N-[p-(Acetylmercuric)phenyl]maleimide.

Physical and Chemical Properties Analysis

The physical and chemical properties of maleimide derivatives, such as thermal stability and glass transition temperatures, are influenced by the structure and composition of the polymers. For instance, the glass transition temperature increases with the molar fraction of N-(4-acetylphenyl)maleimide in copolymers with styrene . The molecular weights and polydispersity values of polymers can be determined using gel permeation chromatography . X-ray analysis can reveal the influence of the length and size of aromatic substituents on the diffraction maxima . These properties are crucial for understanding the material characteristics of N-[p-(Acetylmercuric)phenyl]maleimide and its potential applications.

Applications De Recherche Scientifique

Synthesis and Polymerization

- N-phenyl maleimide and its derivatives, including those related to N-[p-(Acetylmercuric)phenyl]maleimide, are synthesized using various methods, such as the decompressed azeotropic method, with high yields and purity. This process is crucial for scientific research involving these compounds (Shi Da-xin, 2005).

- The microwave radial method is also employed for the synthesis of N-phenyl maleimide, highlighting the versatility in its production methods (Z. Yue, 2009).

Applications in Biochemistry

- N-substituted maleimides, including N-[p-(Acetylmercuric)phenyl]maleimide, are used as probes for biochemical studies, such as investigating acetylcholine receptors. They provide insights into the functional domains of these receptors (J. Clarke & M. Martinez‐Carrion, 1986).

Antifungal Activities

- Certain N-Phenyl and N-phenylalkyl maleimides demonstrate potent antifungal activities, which include derivatives similar to N-[p-(Acetylmercuric)phenyl]maleimide. These compounds are effective against various strains of Candida spp., highlighting their potential in antifungal research (M. Sortino, V. Cechinel Filho, R. Corrêa, & S. Zacchino, 2008).

Polymer Science

- N-substituted maleimides are integral in the synthesis of high molecular weight polymers, demonstrating their importance in polymer science. This includes the formation of poly(N-(hydroxyphenyl) maleimides, showing the diverse applications of these compounds (M. Caulfield & D. Solomon, 1999).

Chemical Modification and Stabilization

- N-Aryl maleimides, similar in structure to N-[p-(Acetylmercuric)phenyl]maleimide, are used to stabilize cysteine-linked antibody drug conjugates. This demonstrates their application in enhancing the stability of therapeutic agents (R. Christie, R. Fleming, Binyam Z Bezabeh, et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBINKXUADILH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9HgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468259 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[p-(Acetylmercuric)phenyl]maleimide | |

CAS RN |

117259-61-7 | |

| Record name | AGN-PC-00B60P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)

![1-[3-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B130036.png)